Heptane, 1-bromo-6-fluoro-6-methyl-

Catalog No.
S9015760
CAS No.
135124-58-2
M.F
C8H16BrF
M. Wt
211.11 g/mol
Availability
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Heptane, 1-bromo-6-fluoro-6-methyl-

CAS Number

135124-58-2

Product Name

Heptane, 1-bromo-6-fluoro-6-methyl-

IUPAC Name

1-bromo-6-fluoro-6-methylheptane

Molecular Formula

C8H16BrF

Molecular Weight

211.11 g/mol

InChI

InChI=1S/C8H16BrF/c1-8(2,10)6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

YKUBLGSFFLHSTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCBr)F

Heptane, 1-bromo-6-fluoro-6-methyl- is an organic compound with the molecular formula C8H16BrF\text{C}_8\text{H}_{16}\text{BrF}. This compound is classified as a brominated and fluorinated alkane, specifically a derivative of heptane. The structure features a bromine atom and a fluorine atom attached to the first carbon and the sixth carbon, respectively, alongside a methyl group on the sixth carbon. This unique substitution pattern contributes to its chemical properties and potential applications in various fields of research and industry .

Heptane, 1-bromo-6-fluoro-6-methyl- primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. The compound can participate in several types of reactions:

  • Nucleophilic Substitution (S_N2): The bromine can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or cyanides (CN⁻). This reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
  • Elimination Reactions (E2): Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), elimination can occur, leading to the formation of alkenes.

The major products from these reactions depend on the specific nucleophile or base used. For instance, using hydroxide ions would yield 6-fluoro-6-methylheptanol.

The synthesis of Heptane, 1-bromo-6-fluoro-6-methyl- typically involves the bromination of 6-fluoro-6-methylheptane. This process can be achieved using bromine (Br2\text{Br}_2) in the presence of a radical initiator such as ultraviolet light or peroxides. The reaction proceeds via a free radical mechanism where bromine radicals abstract hydrogen atoms from the substrate to form carbon radicals that can react further with bromine .

In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer during synthesis. Optimizing reaction conditions and using catalysts can improve yield and purity.

Heptane, 1-bromo-6-fluoro-6-methyl- has potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research: The compound can be employed in studies involving enzyme-catalyzed reactions or as a probe for investigating biological pathways.
  • Industrial Uses: It may also find applications in producing specialty chemicals and materials due to its unique reactivity profile .

Heptane, 1-bromo-6-fluoro-6-methyl- can be compared to several other halogenated alkanes:

Compound NameMolecular FormulaUnique Features
1-BromoheptaneC7H15Br\text{C}_7\text{H}_{15}\text{Br}Lacks fluorine and methyl group on the sixth carbon.
1-Bromo-3-methylbutaneC5H11Br\text{C}_5\text{H}_{11}\text{Br}Shorter chain with a methyl group on the third carbon.
1-Bromo-2-methylpropaneC4H9Br\text{C}_4\text{H}_{9}\text{Br}Even shorter chain with a methyl group on the second carbon.
1-FluoroheptaneC7H15F\text{C}_7\text{H}_{15}\text{F}Lacks bromine but retains heptane structure.

Uniqueness: Heptane, 1-bromo-6-fluoro-6-methyl- is unique due to its specific substitution pattern that influences its reactivity and potential applications compared to other halogenated alkanes. The combination of both bromine and fluorine atoms along with a methyl group creates distinct steric and electronic properties that differentiate it from similar compounds.

Molecular Architecture and Bonding Characteristics

The molecular formula C₈H₁₆BrF (average mass: 211.118 g/mol) defines a seven-carbon chain (heptane) with substituents at positions 1 and 6. The bromine atom occupies the terminal carbon (C1), while the fluorine and methyl groups are bonded to C6, creating a geminal di-substituted carbon. This arrangement introduces steric and electronic effects:

  • Bond angles: The tetrahedral geometry at C6 results in bond angles near 109.5°, but the bulkier methyl group introduces slight distortions.
  • Electronegativity: The fluorine atom (χ = 4.0) withdraws electron density via inductive effects, polarizing the C6–F bond (partial positive charge on C6).
  • Bond lengths: C–Br (1.94 Å) and C–F (1.39 Å) bonds are shorter than typical C–C bonds (1.54 Å).

A theoretical 3D model predicts gauche conformations dominating due to steric hindrance between the methyl group and adjacent substituents.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 1-bromo-6-fluoro-6-methylheptane follows priority rules where bromine (higher atomic number) receives the lower positional index. Key identifiers include:

  • CAS Registry Number: 135124-58-2
  • ChemSpider ID: 8926300
  • SMILES: CCCCC(C)(F)CCBr

The compound’s structural isomer, 1-bromo-5-fluoro-5-methylheptane (CAS: N/A), differs in fluorine and methyl positioning, altering physicochemical properties.

Stereochemical Considerations and Conformational Analysis

The geminal fluorine and methyl groups on C6 create a chiral center, yielding two enantiomers (R and S configurations). However, radical halogenation synthesis (e.g., using N-bromosuccinimide) typically produces a racemic mixture due to planar radical intermediates reacting equally from both faces.

Conformational preferences in solution depend on solvent polarity:

  • Polar solvents (e.g., DMF): Stabilize anti conformers via dipole-dipole interactions.
  • Nonpolar solvents (e.g., hexane): Favor gauche conformers to minimize steric clashes.

Nuclear magnetic resonance (NMR) analysis would reveal complex splitting patterns due to coupling between fluorine (¹⁹F) and adjacent protons (¹H).

Comparative Analysis with Related Haloalkane Derivatives

Property1-Bromo-6-fluoro-6-methylheptane1-Bromo-6-methylheptane1-Bromo-5-fluoro-5-methylheptane
Molecular FormulaC₈H₁₆BrFC₈H₁₇BrC₈H₁₆BrF
Boiling Point~192°C (est.)191.87°C~189°C (est.)
Density1.1024 g/cm³ (est.)1.1024 g/cm³1.098 g/cm³ (est.)
Refractive Index1.4383 (est.)1.43831.435 (est.)
Synthetic UtilityFluorinated intermediatesUV/heat-curing agentsUnreported

Key differences arise from fluorine’s electronegativity:

  • Boiling Point: The fluoro derivative’s lower boiling point vs. non-fluorinated analogs stems from reduced van der Waals interactions.
  • Reactivity: The C–F bond’s stability retards nucleophilic substitution (SN2) at C6, unlike the more labile C–Br bond at C1.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

210.04194 g/mol

Monoisotopic Mass

210.04194 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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